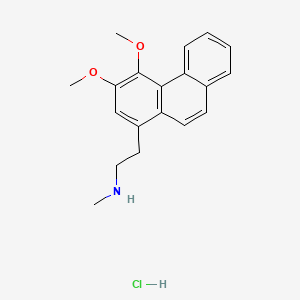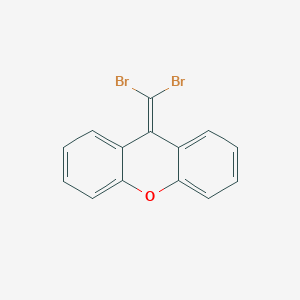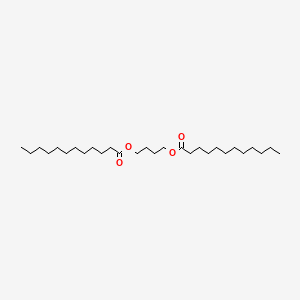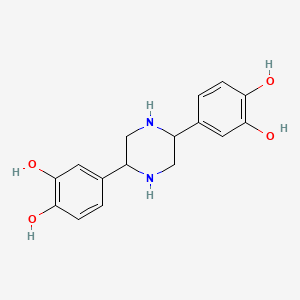
4,4'-(Piperazine-2,5-diyl)bis(benzene-1,2-diol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is a synthetic compound with the molecular formula C₁₆H₁₈N₂O₄. It is also known as 2,5-Bis-(3,4-dihydroxyphenyl)piperazine. This compound is characterized by the presence of a piperazine ring substituted with two benzene-1,2-diol groups. It is often used as an impurity standard in the production of epinephrine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) typically involves the reaction of piperazine with 3,4-dihydroxybenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid is often used to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene rings can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Acylated or alkylated derivatives.
科学的研究の応用
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for impurity analysis in epinephrine production.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules
作用機序
The mechanism of action of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is primarily related to its ability to undergo redox reactions. The hydroxyl groups on the benzene rings can donate electrons, making the compound a potential antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. The piperazine ring may also interact with various molecular targets, influencing biological pathways .
類似化合物との比較
Similar Compounds
2,5-Bis-(3,4-dihydroxyphenyl)piperazine: A closely related compound with similar chemical properties.
Epinephrine Impurity F: Another compound used as a standard in epinephrine production.
Norepinephrine EP Impurity B: A related compound with similar structural features.
Uniqueness
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) is unique due to its dual hydroxyl groups on the benzene rings, which confer significant antioxidant properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .
特性
分子式 |
C16H18N2O4 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC名 |
4-[5-(3,4-dihydroxyphenyl)piperazin-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18N2O4/c19-13-3-1-9(5-15(13)21)11-7-18-12(8-17-11)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2 |
InChIキー |
KNOWUIVBMKCGSP-UHFFFAOYSA-N |
正規SMILES |
C1C(NCC(N1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


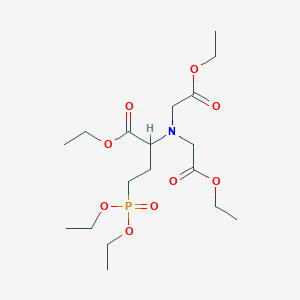
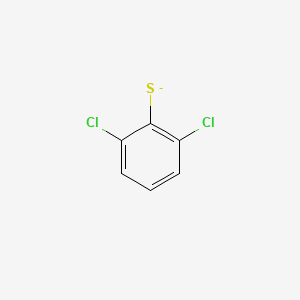
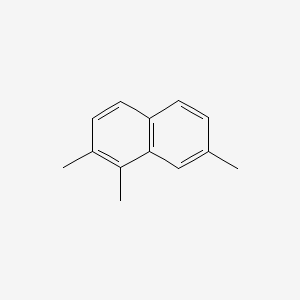
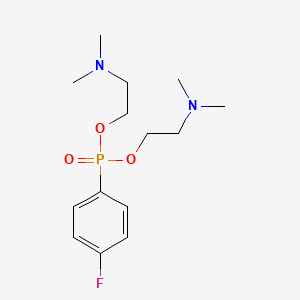
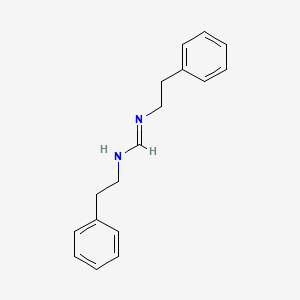
![6-methyl-3-(trimethylsilyl)dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14753496.png)
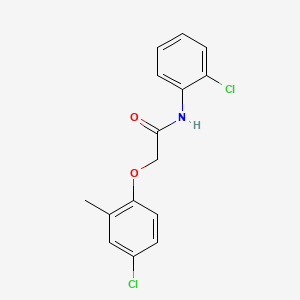
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)
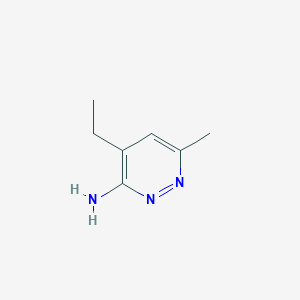
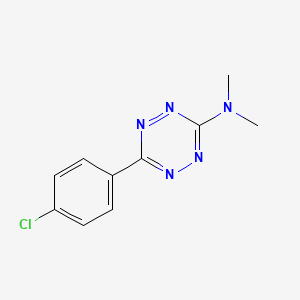
![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)
